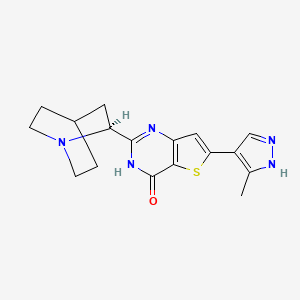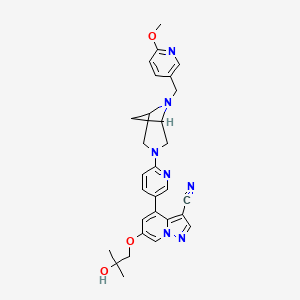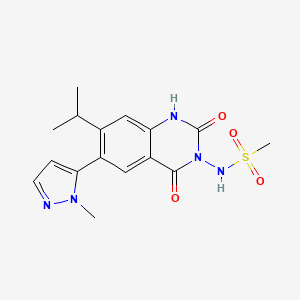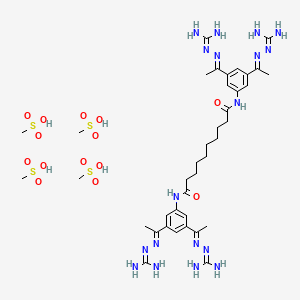
Simurosertib
Overview
Description
TAK-931 is a highly selective small-molecule inhibitor of cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. TAK-931 has been developed as a potential anticancer agent due to its ability to induce replication stress and inhibit tumor cell proliferation .
Biochemical Analysis
Biochemical Properties
Simurosertib interacts with the CDC7 kinase, a serine/threonine kinase that plays a crucial role in DNA replication . It binds to and inhibits CDC7, preventing the initiation of DNA replication during mitosis . This interaction is ATP-competitive and time-dependent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation . This results in irreversible antiproliferative effects in cancer cells . It also suppresses the cellular MCM2 phosphorylation at Ser40 (pMCM2) in a dose-dependent manner, leading to a delayed S phase progression, DNA-damage checkpoint activation, and caspase-3/7 activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting CDC7 . This prevents the initiation of DNA replication during mitosis, which causes cell cycle arrest and induces apoptosis . It also suppresses DNA repair activity and enhances the biological activity of PARP inhibitors, topoisomerase inhibitors, and platinum compounds in human xenograft models .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits time-dependent effects. The time to maximum plasma concentration of this compound is approximately 1–4 hours post-dose . Systemic exposure is approximately dose-proportional . Post-treatment pharmacodynamic effects correlating to drug exposure have been observed .
Dosage Effects in Animal Models
In preclinical animal models, this compound demonstrated marked, dose-dependent antitumor activity, without severe body weight loss . It exhibited significant antiproliferative activity in these models .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication, specifically the initiation of DNA replication during mitosis . It interacts with the CDC7 kinase in this pathway .
Subcellular Localization
This compound is likely to be localized in the nucleus given its mechanism of action. It interacts with CDC7, a nuclear protein involved in the initiation of DNA replication
Preparation Methods
The synthesis of TAK-931 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving heterocyclic chemistry . Industrial production methods for TAK-931 are also proprietary, but they typically involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
TAK-931 undergoes various chemical reactions, primarily focusing on its interaction with biological molecules. The compound is known to induce replication stress by inhibiting CDC7 kinase activity, leading to mitotic aberrations and antiproliferative effects in cancer cells . Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific reaction temperatures. The major products formed from these reactions are typically the result of CDC7 inhibition, leading to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
It has shown significant antiproliferative activity in preclinical animal models and has been evaluated in clinical trials for its safety, tolerability, and efficacy in patients with advanced solid tumors . The compound’s ability to induce replication stress and inhibit tumor growth makes it a promising candidate for combination therapy with other anticancer agents, such as PARP inhibitors and topoisomerase inhibitors .
Mechanism of Action
TAK-931 exerts its effects by selectively inhibiting CDC7 kinase, which is essential for the initiation of DNA replication. By inhibiting CDC7, TAK-931 induces replication stress, leading to delayed S phase progression, centrosome dysregulation, and chromosome missegregation . These effects result in irreversible antiproliferative activity and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance complex component 2 (MCM2), which is a direct downstream target of CDC7 .
Comparison with Similar Compounds
TAK-931 is unique in its high selectivity for CDC7 kinase compared to other chemotherapeutic agents. While it shares some similarities with other replication stress-inducing agents, such as doxorubicin and oxaliplatin, TAK-931 has a distinct efficacy spectrum and mechanism of action . Similar compounds include other CDC7 inhibitors and agents that target DNA replication and cell cycle regulation. TAK-931’s unique ability to induce replication stress and its potential for combination therapy make it a valuable addition to the arsenal of anticancer agents .
Properties
IUPAC Name |
2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXKJKTISMIOW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330782-76-7 | |
| Record name | Simurosertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simurosertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16330 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SIMUROSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B610766.png)









